molecular formula C22H27NO4 B1142889 erythro-N-Boc-O-benzyl-L-tyrosine epoxide CAS No. 162536-84-7

erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Cat. No. B1142889
M. Wt: 369.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of erythro-N-Boc-O-benzyl-L-tyrosine epoxide and similar compounds involves a key synthetic step, which is the stereoselective reduction of the corresponding haloketone either to the halohydrin or directly to the epoxide. This process allows for the creation of erythro N-protected α-amino epoxides with specific configurations and functional groups derived from different amino acids (Albeck & Estreicher, 1997). A stereodivergent and enantioselective synthesis approach has been developed, starting from enantiomerically enriched anti N-diphenylmethyl-3-amino-1,2-diols, leading to erythro aminoalkyl epoxides through a sequence of protection, activation, and deprotection/cyclization steps (Castejon et al., 1995).

Scientific Research Applications

  • Erythro-N-Boc-β-mercapto-l-phenylalanine, a related compound, is used for native chemical ligation at phenylalanine, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).

  • Erythro aminoalkyl epoxides are critical intermediates in the stereodivergent and enantioselective synthesis of N-Boc-aminoalkyl epoxides, highlighting their role in organic synthesis (Castejon et al., 1995).

  • Erythro aminoalkyl epoxides are used as building blocks in the synthesis of hydroxyethylamine-based HIV protease inhibitors (Beaulieu & Wernic, 1996).

  • Erythro peptidyl epoxides, such as erythro benzyloxycarbonyl-Phe-Ala-epoxide, are selective inactivators of cysteine proteases, indicating their potential in enzyme inhibition studies (Albeck & Kliper, 2000).

  • The stereoselective synthesis of erythro α-amino epoxides is important for the preparation of hydroxyethylene peptide isosteres, a significant application in medicinal chemistry (Rotella, 1995).

properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKSCOKVTJQVPD-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Citations

For This Compound
2
Citations
GJ Lockbaum, LN Rusere, M Henes… - European Journal of …, 2023 - Elsevier
… Ring opening of erythro-N-Boc-O-benzyl-l-tyrosine epoxide 1 with primary amines followed by reaction of the resulting amino alcohols 2a–c with sulfonyl chlorides 3–6 in the presence …
Number of citations: 4 www.sciencedirect.com
GX He, ZY Yang, M Williams, C Callebaut, T Cihlar… - …, 2011 - pubs.rsc.org
Introduction of a unique phosphonate moiety at the P1 position of the TMC-126 (3) scaffold provided a series of novel HIV-1 protease inhibitors (PIs) with an improved resistance profile …
Number of citations: 13 pubs.rsc.org

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